![molecular formula C20H18N2O4 B2441028 N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1206997-26-3](/img/structure/B2441028.png)

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号 B2441028

CAS番号:

1206997-26-3

分子量: 350.374

InChIキー: DPLDJIFVNLYKLS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis . Benzodioxole compounds, including this one, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation . These reactions can be conducted using either stannic chloride or indium (III) chloride .科学的研究の応用

- The compound has been explored for its potential as an anticancer agent. Researchers have designed and synthesized a series of molecular hybrids featuring the quinoline scaffold tethered with a 2-(arylamido)cinnamide moiety. These hybrids significantly inhibited the growth of HepG2 cancer cells, with IC50 values ranging from 2.46 to 41.31 mM . Notably, one specific hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) , displayed potent activity and was chosen for further mechanistic investigations. Its antiproliferative action correlated well with its ability to inhibit tubulin polymerization, a crucial process for cancer cell division . Additionally, this hybrid induced apoptotic cell death within the HepG2 cell line .

- Tubulin polymerization is essential for microtubule formation, which plays a critical role in cellular functions. The compound’s ability to inhibit tubulin polymerization makes it a promising target for anticancer drug development. By disrupting microtubule dynamics, it interferes with cancer cell division and growth .

- The most potent hybrid (6e) demonstrated significant modification in the cellular cycle distribution. This alteration could impact cancer cell proliferation and survival .

- The same hybrid (6e) provoked apoptotic death within the HepG2 cell line. Mechanistically, it led to substantial upregulation of active caspase 9, a key player in apoptosis .

- Quinolines, including this compound, play a crucial role in C–H bond activation reactions. They serve as classical bidentate directing groups or ligands in these processes .

- Given its unique structure, the compound may serve as a scaffold for designing novel drugs targeting specific cellular processes. Researchers can explore modifications to enhance its selectivity and efficacy .

Anticancer Activity

Tubulin Polymerization Inhibition

Cell Cycle Modulation

Apoptosis Induction

C–H Bond Activation Reactions

Potential Drug Design Scaffold

特性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLDJIFVNLYKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

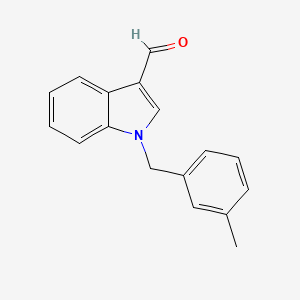

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

428470-09-1

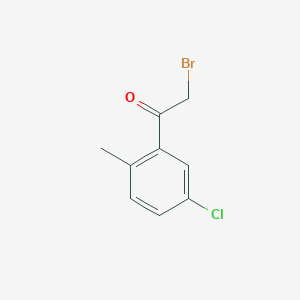

Ethanone, 2-bromo-1-(5-chloro-2-methylphenyl)-

725743-47-5

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2440951.png)

![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)